4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine
Overview
Description
4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperidine and piperazine moieties The presence of a trifluoromethyl group adds to its chemical stability and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetone.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[({4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-methylpiperazine
Uniqueness
4-Methyl-2-(piperidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is unique due to its combination of a pyrimidine core with piperidine and piperazine moieties, along with a trifluoromethyl group This structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c1-16-15-19(27-21(26-16)30-9-3-2-4-10-30)28-11-13-29(14-12-28)20(31)17-5-7-18(8-6-17)22(23,24)25/h5-8,15H,2-4,9-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKCSALDVHDAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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